molecular formula C25H28N4O4 B11298982 Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11298982
M. Wt: 448.5 g/mol
InChI Key: JIIFWVMDWNDGHM-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the formation of the piperidine ring, and finally the esterification to form the benzoate ester. Common reagents used in these reactions include ethyl bromoacetate, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: The nitro group in the quinoxaline ring can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline moiety would yield quinoxaline N-oxides, while reduction of the nitro group would yield the corresponding amine.

Scientific Research Applications

Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving quinoxaline derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can interact with nucleic acids or proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate
  • Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)phenylacetate

Uniqueness

Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate is unique due to the specific combination of functional groups and the presence of the ethoxyquinoxaline moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[[1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C25H28N4O4/c1-3-32-24-22(27-20-9-5-6-10-21(20)28-24)29-15-7-8-18(16-29)23(30)26-19-13-11-17(12-14-19)25(31)33-4-2/h5-6,9-14,18H,3-4,7-8,15-16H2,1-2H3,(H,26,30)

InChI Key

JIIFWVMDWNDGHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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